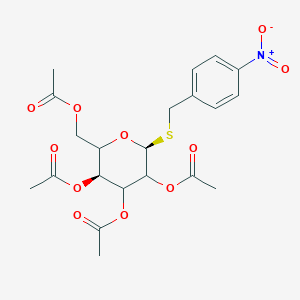

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

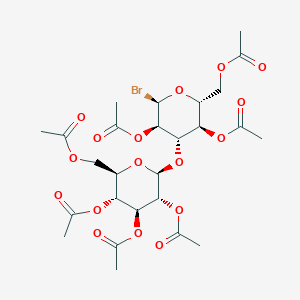

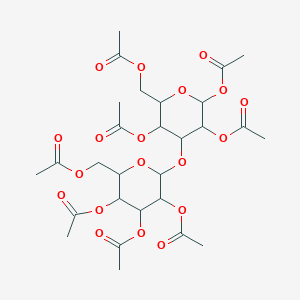

The synthesis of 4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside and similar compounds often involves the use of photolabile O-(2-nitrobenzylidene) acetals as temporary blocking groups. This technique allows for selective protection and deprotection steps in the synthesis of complex carbohydrate derivatives. For example, Collins and Munasinghe (1983) demonstrated the synthesis of branched trisaccharide derivatives using the 2-nitrobenzylidene residue as a temporary blocking group, highlighting the versatility of nitrobenzylidene groups in the regioselective synthesis of carbohydrate compounds (Collins & Munasinghe, 1983).

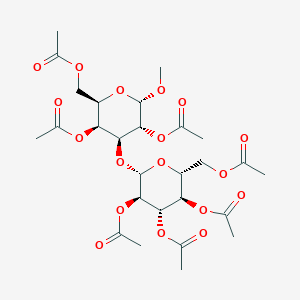

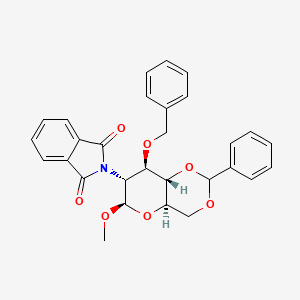

Molecular Structure Analysis

The molecular structure of carbohydrate derivatives, including those similar to 4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside, has been elucidated using techniques such as X-ray diffraction and solid-state NMR. Temeriusz et al. (2005) performed an X-ray diffraction analysis of nitrophenyl tetra-O-acetyl-beta-D-galactopyranosides, which helped in understanding the conformational aspects and molecular interactions present in these compounds (Temeriusz et al., 2005).

Wissenschaftliche Forschungsanwendungen

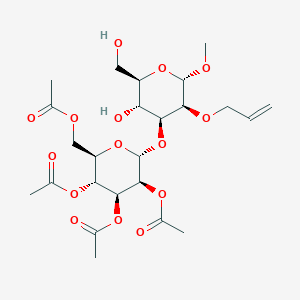

Synthesis and Chemical Properties

- 4-Nitrobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside is used in carbohydrate chemistry, particularly in the synthesis of complex carbohydrates. For example, it played a role in the glycosylation strategy toward the Lewis X pentasaccharide, a critical component for neoglycoconjugate syntheses, demonstrating its utility in forming specific sugar structures (Cao, Gan, & Roy, 1999).

Advances in Glycosylation Reactions

- This compound has been integral in advancing glycosylation reactions, which are key in carbohydrate synthesis. It was specifically used in the creation of 1-thioglycosides, showing its utility in synthesizing sugar derivatives with altered properties, such as improved stability or reactivity (Blanc-Muesser, Defaye, & Driguez, 1978).

Solid State Analysis and Crystal Structures

- Research involving 4-nitrobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside has contributed significantly to our understanding of the solid-state properties and crystal structures of carbohydrate derivatives. This includes studies on the crystal structures and solid-state NMR analysis of related nitrophenyl galactopyranosides (Temeriusz et al., 2005).

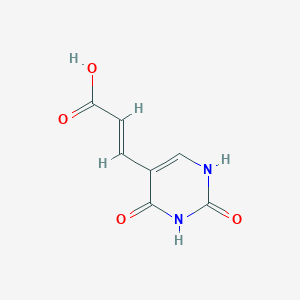

Applications in Photochemistry

- The compound has been studied in the context of photochemistry, specifically in photochemical rearrangements of carbohydrate derivatives. This research is significant for understanding the behavior of carbohydrates under light exposure, which can be crucial in certain chemical processes (Collins & Oparaeche, 1975).

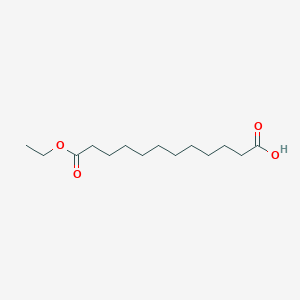

Protective Group in Organic Synthesis

- The 4-nitrobenzyl group, a component of this compound, has been explored as a protective group for hydroxyl functions in organic synthesis. This research highlights the versatility of the compound in synthetic chemistry, especially for selective protection and deprotection strategies (Kukase, Tanaka, Toriib, & Kusumoto, 1990).

Eigenschaften

IUPAC Name |

[(3S,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11S/c1-11(23)29-9-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)21(33-17)34-10-15-5-7-16(8-6-15)22(27)28/h5-8,17-21H,9-10H2,1-4H3/t17?,18-,19?,20?,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFJYPUDGFUYCK-BVSWNFQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1[C@@H](C(C([C@@H](O1)SCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)